molecular formula C40H65NO14 B1678767 Niddamycin CAS No. 20283-69-6

Niddamycin

Cat. No.: B1678767
CAS No.: 20283-69-6
M. Wt: 783.9 g/mol
InChI Key: SSANHLOZXYEHCY-FYXPASJWSA-N
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Description

Niddamycin is a macrolide antibiotic that belongs to a group of structurally related antibiotics produced by species of Streptomyces. Macrolides are characterized by a large lactone ring, which in the case of this compound, is a 16-membered ring. This compound is known for its antibacterial properties and is used in various scientific and medical applications .

Scientific Research Applications

Niddamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and reactions. In biology and medicine, this compound is used to study its antibacterial properties and its effects on bacterial protein synthesis. It is also used in the development of new antibiotics to combat resistant bacterial strains .

Mechanism of Action

While the exact mechanism of action for Niddamycin is not specified in the search results, it is likely similar to other macrolide antibiotics. For example, Natamycin, another macrolide antibiotic, inhibits fungal growth by binding to sterols, specifically ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .

Future Directions

While specific future directions for Niddamycin were not found in the search results, there is ongoing research into the development and improvement of macrolide antibiotics . This includes the development of a new chemical platform for the synthesis and discovery of a wide range of diverse macrolide antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niddamycin is synthesized through a complex process involving multiple steps. The synthesis typically starts with the formation of the macrolide ring, followed by the addition of various sugar moieties. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The yields of macrolide antibiotics in industrial settings are presumed to reach around 10 mg/mL, although exact details are often proprietary .

Chemical Reactions Analysis

Types of Reactions: Niddamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to determine their potential use in medical applications .

Comparison with Similar Compounds

Similar Compounds: Niddamycin is similar to other macrolide antibiotics such as erythromycin, spiramycin, and carbomycin. These compounds share a similar macrolide ring structure and exhibit antibacterial properties .

Uniqueness: What sets this compound apart from other macrolides is its specific structure and the presence of unique sugar moieties, which contribute to its distinct antibacterial activity. Additionally, this compound has been found to be effective against certain bacterial strains that are resistant to other macrolides, making it a valuable compound in the fight against antibiotic resistance .

Properties

IUPAC Name

[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANHLOZXYEHCY-UDPMFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20283-69-6
Record name Niddamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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